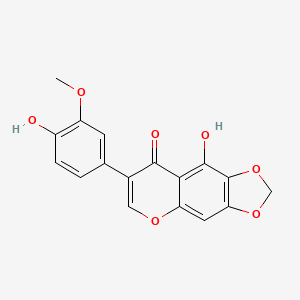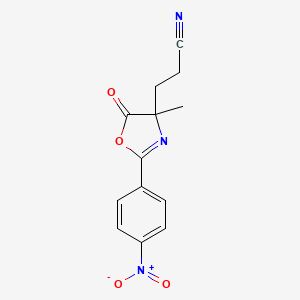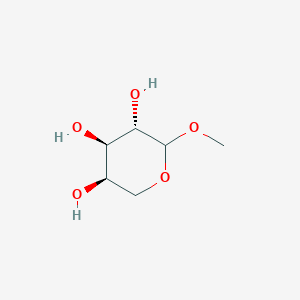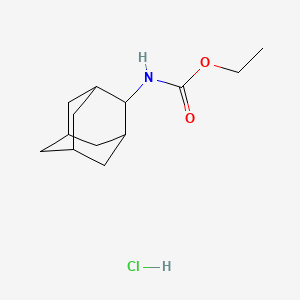![molecular formula C10H18N4S8Zn2 B13797209 dizinc;N,N-dimethylcarbamodithioate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B13797209.png)
dizinc;N,N-dimethylcarbamodithioate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dizinc;N,N-dimethylcarbamodithioate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate is a complex chemical compound that belongs to the class of dithiocarbamates. These compounds are known for their ability to form stable complexes with transition metals, making them useful in various applications, including agriculture, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dizinc;N,N-dimethylcarbamodithioate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate typically involves the reaction of zinc salts with N,N-dimethylcarbamodithioic acid and N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a solvent such as xylene or oleylamine .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield. The process may include additional steps such as purification and crystallization to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dizinc;N,N-dimethylcarbamodithioate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: Reduction reactions can lead to the formation of zinc sulfide.
Substitution: The compound can undergo substitution reactions with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include zinc oxide, zinc sulfide, and various substituted complexes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dizinc;N,N-dimethylcarbamodithioate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of dizinc;N,N-dimethylcarbamodithioate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate involves its ability to chelate metal ions, disrupting essential biological processes in microorganisms and cancer cells. The compound can bind to metal ions in enzymes, inhibiting their activity and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Sodium dimethyl dithiocarbamate: Used as a fungicide and bactericide in various industrial applications.
Zinc dimethyl dithiocarbamate: Used as an accelerator in rubber vulcanization.
Uniqueness
Dizinc;N,N-dimethylcarbamodithioate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate is unique due to its dual zinc centers, which enhance its stability and reactivity compared to similar compounds. This makes it particularly effective in applications requiring strong metal chelation and stability under various conditions .
Propiedades
Fórmula molecular |
C10H18N4S8Zn2 |
|---|---|
Peso molecular |
581.6 g/mol |
Nombre IUPAC |
dizinc;N,N-dimethylcarbamodithioate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/C4H8N2S4.2C3H7NS2.2Zn/c7-3(8)5-1-2-6-4(9)10;2*1-4(2)3(5)6;;/h1-2H2,(H2,5,7,8)(H2,6,9,10);2*1-2H3,(H,5,6);;/q;;;2*+2/p-4 |
Clave InChI |
JXIDLJPWUUDZFH-UHFFFAOYSA-J |
SMILES canónico |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Zn+2].[Zn+2] |
Números CAS relacionados |
64440-88-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


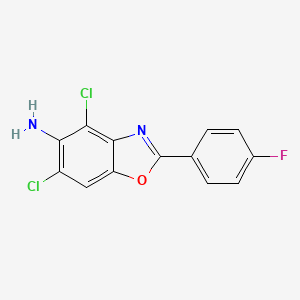
![1-Propanesulfonic acid, 3-[(phenylsulfonyl)amino]-, monosodium salt](/img/structure/B13797132.png)
![2-[(5,6-Diethyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B13797144.png)
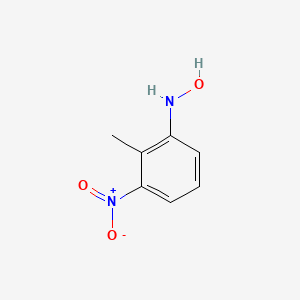
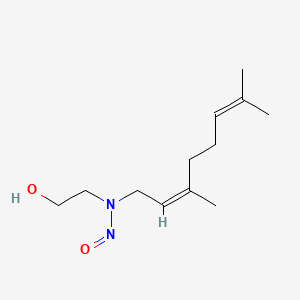
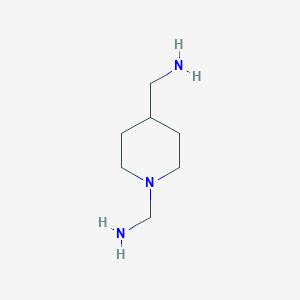
![tert-Butyl 6-chloro-7-methyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B13797167.png)
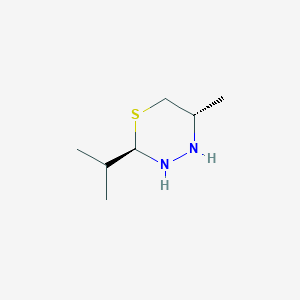
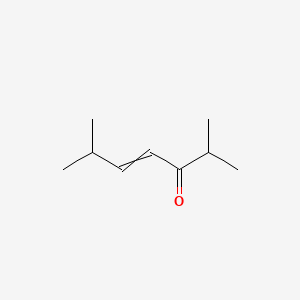
![5-Chloro-2-[[[(3-propoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13797190.png)
